ONC1-13B is a synthetic compound classified as a nonsteroidal antiandrogen, primarily developed for potential therapeutic applications in treating prostate cancer. It has shown promise in inhibiting androgen receptor activity, which is crucial in the progression of androgen-dependent malignancies. The compound is part of a broader class of drugs aimed at targeting androgen receptors to mitigate the effects of androgens, such as testosterone, which can stimulate prostate cancer cell growth.
The compound ONC1-13B was identified and synthesized as part of research efforts focused on developing novel androgen receptor antagonists. Its synthesis and biological evaluation were documented in various studies, highlighting its efficacy compared to existing treatments like bicalutamide and enzalutamide .
ONC1-13B falls under the category of androgen receptor antagonists. This class of compounds is designed to block the action of androgens by binding to androgen receptors, thereby preventing androgen-mediated biological responses. The specific structure of ONC1-13B contributes to its classification as a 5-oxo-2-thioxoimidazolidine derivative.
The synthesis of ONC1-13B involves several key steps starting from commercially available precursors. The process typically includes:
The synthesis is conducted under controlled conditions using organic solvents and catalysts to ensure high yield and purity. Reaction parameters such as temperature and pressure are optimized for each step to facilitate the desired transformations .
For large-scale production, the synthetic routes are adapted for efficiency and compliance with regulatory standards. This includes using larger reactors and continuous flow processes while implementing stringent quality control measures.
ONC1-13B features a complex molecular structure characterized by a 5-oxo-2-thioxoimidazolidine core. This structure is essential for its interaction with androgen receptors.
The molecular formula for ONC1-13B is C23H25F3N2O2S, with a molecular weight of approximately 493.52 g/mol. Its detailed structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm its identity and purity during synthesis .
ONC1-13B participates in various chemical reactions, including:
Common reagents used in these reactions include:
The products formed depend on the specific reagents and conditions utilized during these reactions.
ONC1-13B functions by binding to the androgen receptor, effectively blocking the receptor's ability to interact with endogenous androgens like testosterone. This inhibition prevents androgen-induced nuclear translocation and coactivator complex formation, leading to reduced expression of androgen-dependent genes. Notably, ONC1-13B has demonstrated superior potency compared to other antiandrogens, with an inhibition constant (Ki) of approximately 20 nM against prostate-specific antigen expression in prostate cancer cells .
ONC1-13B is typically presented as a solid at room temperature, with solubility characteristics that may vary based on solvent choice. Its melting point and boiling point have yet to be extensively documented in literature but are essential for understanding its handling properties.
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH levels or prolonged light exposure. Its reactivity profile indicates potential for further derivatization through established organic chemistry techniques.
ONC1-13B has several significant applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4